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molecular formula C12H15NO2 B8621339 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone

1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone

Cat. No. B8621339
M. Wt: 205.25 g/mol
InChI Key: AFBOHIVNJUEYQE-UHFFFAOYSA-N
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Patent
US08686024B2

Procedure details

A solution of N-(4-methoxyphenyl)-N-(2-methylallyl)acetamide (1.00 g, 4.56 mmol) and aluminium chloride (2.0 g, 15.0 mmol) in 1.0 mL of chlorobenzene was stirred at 110° C. for 3 h. After the reaction mixture was cooled to 0° C., the reaction mixture was diluted with water and ethyl acetate. The separated organic layer was washed with 1 M HCl, saturated NaHCO3 aqueous solution and brine, successively, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=70/30 to 20/80) to obtain the title compound (0.31 g, 33%), and followed by recrystallization (hexane/ethyl acetate) to obtain the title compound (0.17 g) as a white solid.
Name
N-(4-methoxyphenyl)-N-(2-methylallyl)acetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH2:13][C:14]([CH3:16])=[CH2:15])[C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1.O.C(OCC)(=O)C>[C:10]([N:9]1[C:6]2[C:5](=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)[C:14]([CH3:16])([CH3:15])[CH2:13]1)(=[O:12])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
N-(4-methoxyphenyl)-N-(2-methylallyl)acetamide
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N(C(C)=O)CC(=C)C
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic layer was washed with 1 M HCl, saturated NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=70/30 to 20/80)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(C2=CC(=CC=C12)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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